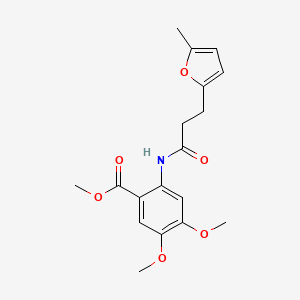

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate

Description

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-11-5-6-12(25-11)7-8-17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACSGEMXDSYVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction and subsequent esterification. For instance, the preparation might start with the nitration of a dimethoxybenzene derivative using red fuming nitric acid in glacial acetic acid at low temperatures . The resulting nitro compound is then reduced to the corresponding amine, which is further reacted with a furan derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring due to the presence of electron-donating methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate exerts its effects is not fully understood. its molecular structure suggests that it could interact with specific enzymes or receptors in biological systems. The methoxy groups and furan ring may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

- Substituent Flexibility vs. Rigidity : The propanamido linker in the target compound allows greater rotational freedom compared to the rigid phenylethynyl group in ’s analog. This flexibility may influence binding interactions in biological systems or crystallization tendencies.

- Biological Activity : The MDH inhibitor from demonstrates that bulky substituents (e.g., 2,4,4-trimethylpentane) enhance enzyme-binding specificity, suggesting that the target compound’s smaller furan group may prioritize different pharmacological targets .

Table 2: Comparative Physicochemical Data (Inferred from Evidence)

Key Observations:

- Synthetic Efficiency : The phenylethynyl analog in was synthesized in 99% yield, suggesting that electron-rich aromatic substituents may favor high-yield reactions under acidic conditions .

Biological Activity

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate, a compound with the chemical formula C18H21NO6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoate moiety linked to a propanamide group featuring a 5-methylfuran substituent. The molecular weight is approximately 345.36 g/mol. Its structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A-549) cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be less than 1 µM for sensitive cell lines, suggesting potent anticancer activity .

The mechanism underlying the antitumor effects of this compound appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and DNA damage markers in cancer cells. Specifically, the compound induces double-strand breaks in DNA, which is a critical pathway leading to apoptosis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within a few hours. Toxicity assessments indicate low toxicity profiles at therapeutic doses, making it a promising candidate for further development.

Case Studies and Research Findings

- In Vitro Study on Cancer Cells :

- Mechanistic Study :

Summary Table of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | MDA-MB-231 | <1 | Apoptosis induction |

| Antitumor | A-549 | <1 | DNA damage and cell cycle arrest |

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

The synthesis typically involves acylation of the benzoate core with 3-(5-methylfuran-2-yl)propanoyl chloride. Key steps include:

- Amide Coupling : Use coupling agents like EDCI/HOBt in anhydrous DCM at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Continuous flow reactors may improve scalability .

- Yield Optimization : Monitor reaction progress via TLC (silica GF254, UV detection). Adjust stoichiometry (1.2:1 acyl chloride to amine) to drive completion .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions (e.g., methoxy δ 3.8–3.9 ppm, furan protons δ 6.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 388.15) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) assesses purity (>98%) .

Basic: What in vitro biological screening models are appropriate for initial activity assessment?

Methodological Answer:

- Anticancer Activity : Use MTT assays on human cancer lines (e.g., HeLa, MCF-7) at 10–100 µM doses, monitoring IC₅₀ values .

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (1–5 mg/mL), comparing zones of inhibition to standard antibiotics .

- Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, 37°C, 5% CO₂) .

- Orthogonal Assays : Confirm apoptosis via Annexin V/PI flow cytometry if initial MTT data conflicts with caspase-3 activity assays .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 5-methylfuran with thiophene or phenyl groups) and compare bioactivity .

- Computational Docking : Use AutoDock Vina to predict binding affinity to targets like COX-2 or tubulin (PDB: 5IKR) .

- Data Table :

| Substituent Modification | Bioactivity Change (IC₅₀, µM) | Key Insight |

|---|---|---|

| 5-Methylfuran → Thiophene | HeLa: 12 → 28 | Furan enhances π-π stacking |

| Methoxy → Ethoxy | MCF-7: 15 → 45 | Methoxy optimizes solubility |

Advanced: How to design experiments to determine the mechanism of action?

Methodological Answer:

- ROS Detection : Use DCFH-DA fluorescence assay to quantify reactive oxygen species in treated cells .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .

- Protein Interaction Studies : Co-immunoprecipitation (Co-IP) to validate binding to suspected targets like β-tubulin .

Advanced: What computational methods predict physicochemical properties?

Methodological Answer:

- LogP Calculation : Use MarvinSketch (ChemAxon) to estimate partition coefficient (~2.8), guiding solvent selection .

- DFT Studies : Gaussian 09 optimizes geometry at B3LYP/6-31G* level to predict electrostatic potential maps for reactivity hotspots .

Basic: How to address solubility and stability challenges in experimental handling?

Methodological Answer:

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) or β-cyclodextrin complexes for aqueous systems .

- Storage : Store at -20°C under argon to prevent hydrolysis of the ester group .

Advanced: How to investigate metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Forced Degradation : Expose to heat (40°C), light (UV 254 nm), and acidic/basic conditions to identify degradation products .

Advanced: How to evaluate cross-disciplinary applications beyond pharmacology?

Methodological Answer:

- Material Science : Test self-assembly in liquid crystals (DSC, POM) using analogs with extended π-systems .

- Catalysis : Screen as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.